

# MC2392 parameter optimization

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** MC2392

Cat. No.: S548548

Get Quote

## MC2392 Fact Sheet

The table below summarizes the core information about the **MC2392** compound for quick reference.

Property	Description
Compound Type	Novel hybrid retinoid-HDAC inhibitor [1]
Target	PML-RAR $\alpha$ -HDAC repressive complex (in APL) [1]
Primary Mechanism	Binds to RAR $\alpha$ moiety to selectively inhibit resident HDACs in the oncofusion complex, triggering caspase-8-dependent cell death [1]
Key Characteristics	Context-selective; weak standalone ATRA and HDACi activity; induces ROS production and RIP1 [1]

## Parameter Optimization with the MCFF Optimizer

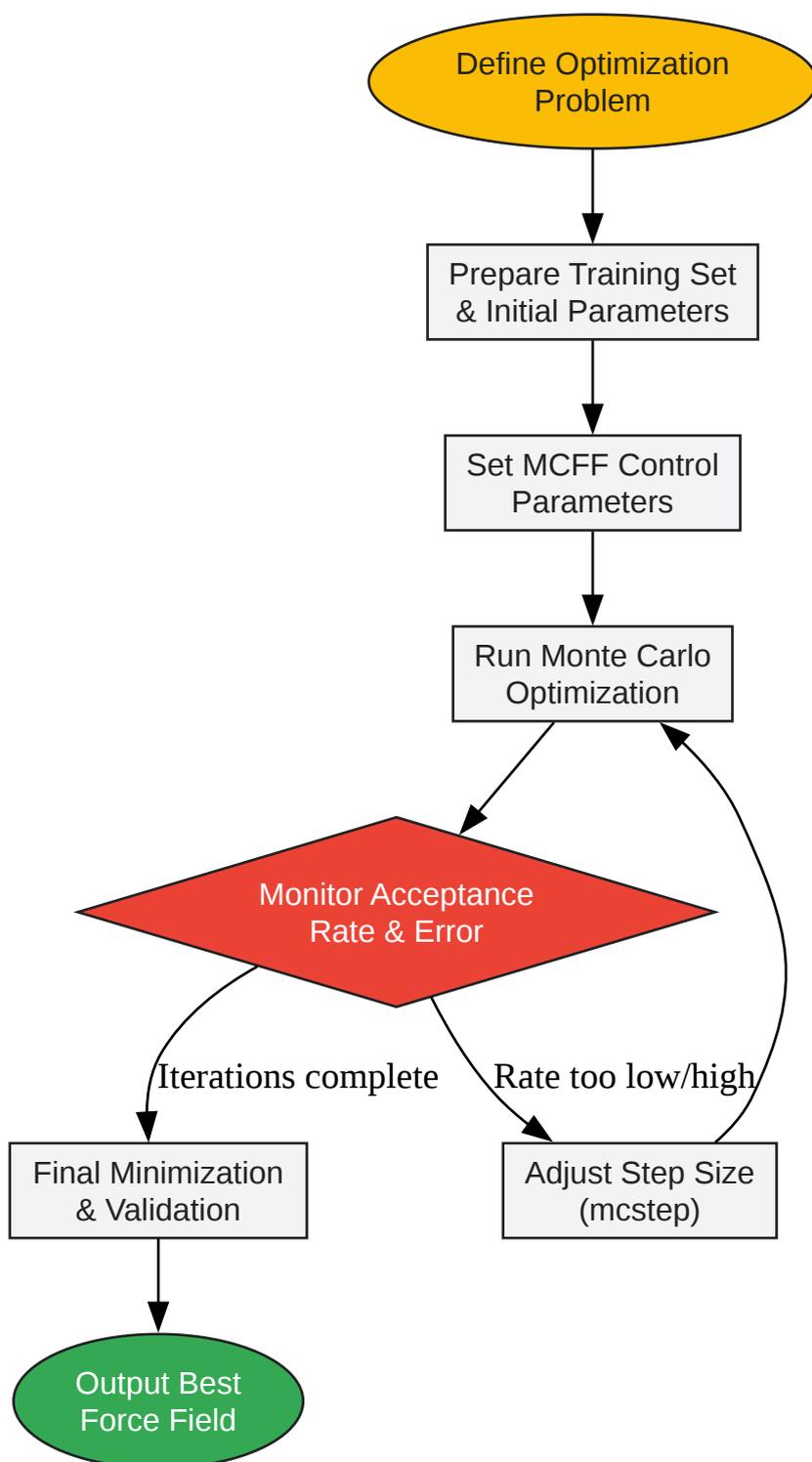
While specific parameters for **MC2392** are not published, the **Monte Carlo Force Field (MCFF) Optimizer** provides a general framework for force-field parameter optimization, which can be adapted [2].

The following table explains the key control parameters for the MCFF Optimizer that you may need to adjust during an optimization run [2].

Parameter	Function	Default Value
<b>mcffit</b>	Number of Monte Carlo iterations. Optimization stops after this number.	10000
<b>mcbeta</b>	Initial beta parameter for acceptance probability ( $P=\exp(-\beta \Delta E)$ ).	0.0 (auto-calculated)
<b>mcdbet</b>	Simulated annealing: increase beta by this value each step.	0.0
<b>mcacpf</b>	Probability that a given parameter is varied in a step.	0.2
<b>mcstep</b>	Initial maximum step size, scaled by the parameter's range.	1.0
<b>mctart</b>	Target acceptance rate (%) for steps. The step size adjusts to meet this.	30.0
<b>mcmni</b>	If set, minimizes the best parameter set every N iterations.	0 (off)
<b>replic</b>	Number of replica steps tried per iteration; the best is selected.	1

## Experimental Protocol & Workflow

The diagram below outlines a high-level workflow for parameter optimization, from problem definition to validation.



[Click to download full resolution via product page](#)

## Frequently Asked Questions

**Q: My Monte Carlo optimization has a very low acceptance rate. What should I do? A:** A low acceptance rate often means your step size (`mcstep`) is too large, causing the search to frequently propose parameters that worsen the error. The MCFE optimizer automatically adjusts `mcstep` to approach the target rate (`mctart`). You can also manually reduce the `mcstep` value in the `istop` file during a run for more immediate control [2].

**Q: How can I escape a local minimum in the parameter space during optimization? A:** You have several strategies. Increasing the `replic` parameter tests multiple steps per iteration, improving the chance of finding a better direction. Temporarily increasing the `mcacpf` parameter allows more parameters to change at once, creating a larger "jump." For a more drastic reset, use the `istop` file to issue a `JUMPWALK` command, which restarts the Monte Carlo walk from the best-known parameters [2].

**Q: The error function is no longer improving, but I haven't reached the maximum number of iterations. Should I stop? A:** Yes. You can create a file named `istop` in the calculation directory and change the `StopKey` value from 0 to 1. The program will read this file within the next 10 iterations and halt gracefully, saving the `ffield_best` and `ffield_last` files [2].

**Q: Why is my optimization context-selective for systems like MC2392's target? A:** The selectivity arises from the design of the **training set**. For a hybrid molecule like **MC2392**, the training data must include not only the general physical properties of the components but also highly specific quantum mechanical or experimental data that reflects the structure and energy of the **target PML-RAR $\alpha$ -HDAC complex**. The optimizer then finds parameters that are optimal for this specific molecular context, much like the drug itself selectively targets the complex [1].

## Run-Time Control with the `istop` File

You can dynamically control an ongoing optimization by creating an `istop` file. The program checks this file every 10 iterations. Below are key commands you can use [2].

Command	Effect
<code>StopKey: 1</code>	Stops the calculation after the next read.

Command	Effect
<b>Command:</b> <b>JUMPWALK</b>	Takes the best force-field so far and starts a new Monte Carlo procedure from there.
<b>Command:</b> <b>MINIMIZE</b>	Switches to a gradient-free minimization of the latest accepted force-field.
<b>ScaleFactor: X</b>	Changes the current step size (mc step) to X.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Context-selective death of acute myeloid leukemia cells triggered by the novel hybrid retinoid-HDAC inhibitor MC2392 - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

2. MCFF Optimizer: Monte Carlo force field parameter optimizer... [[scm.com](https://scm.com)]

To cite this document: Smolecule. [MC2392 parameter optimization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548548#mc2392-parameter-optimization>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)